molecular formula C19H20N2O5 B5073550 N'-[2-(3,4-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-[2-(3,4-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B5073550
M. Wt: 356.4 g/mol
InChI Key: GUIBZNYTRKYVMJ-UHFFFAOYSA-N
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Description

N’-[2-(3,4-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound with the molecular formula C19H22N2O4 This compound is known for its unique chemical structure, which includes a benzodioxine ring and a carbohydrazide group

Preparation Methods

The synthesis of N’-[2-(3,4-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 3,4-dimethylphenol with chloroacetic acid to form 3,4-dimethylphenoxyacetic acid. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N’-[2-(3,4-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[2-(3,4-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[2-(3,4-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

N’-[2-(3,4-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be compared with other similar compounds such as:

    N’-[(3,4-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide: This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties.

    3,4-Dimethoxyphenylacetonitrile: Another related compound used in the synthesis of various organic molecules

Properties

IUPAC Name

N'-[2-(3,4-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-12-7-8-14(9-13(12)2)24-11-18(22)20-21-19(23)17-10-25-15-5-3-4-6-16(15)26-17/h3-9,17H,10-11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIBZNYTRKYVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NNC(=O)C2COC3=CC=CC=C3O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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